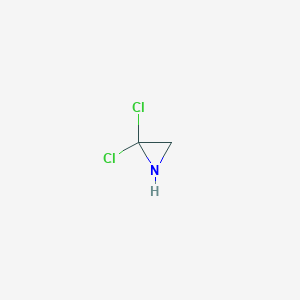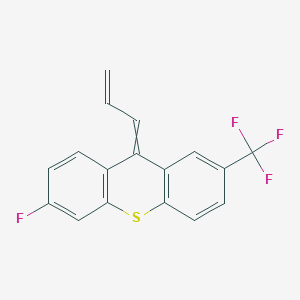
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a fluorine atom at the 6th position, a prop-2-en-1-ylidene group at the 9th position, and a trifluoromethyl group at the 2nd position on the thioxanthene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a biphenyl derivative with sulfur.
Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Prop-2-en-1-ylidene Group: The prop-2-en-1-ylidene group can be introduced through a Wittig reaction involving a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-ylidene group, converting it to a single bond.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of these groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Epoxides: Formed from the oxidation of the prop-2-en-1-ylidene group.
Aldehydes: Formed from further oxidation of the epoxide.
Reduced Derivatives: Formed from the reduction of the double bond in the prop-2-en-1-ylidene group.
科学的研究の応用
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic properties, similar to other thioxanthenes.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an antagonist at these receptors, inhibiting the binding of dopamine and thereby modulating neurotransmission. This mechanism is similar to other antipsychotic agents in the thioxanthene class.
類似化合物との比較
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used as an antipsychotic.
Thiothixene: Known for its use in treating schizophrenia.
Uniqueness
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. The fluorine atom at the 6th position may also contribute to its unique binding affinity and selectivity for certain receptors.
特性
CAS番号 |
56987-15-6 |
|---|---|
分子式 |
C17H10F4S |
分子量 |
322.3 g/mol |
IUPAC名 |
6-fluoro-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |
InChI |
InChI=1S/C17H10F4S/c1-2-3-12-13-6-5-11(18)9-16(13)22-15-7-4-10(8-14(12)15)17(19,20)21/h2-9H,1H2 |
InChIキー |
GRFZWXGOHAQNGF-UHFFFAOYSA-N |
正規SMILES |
C=CC=C1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


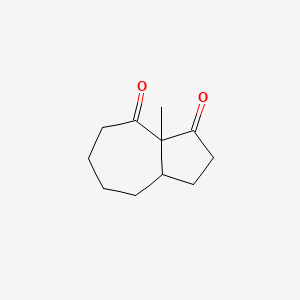
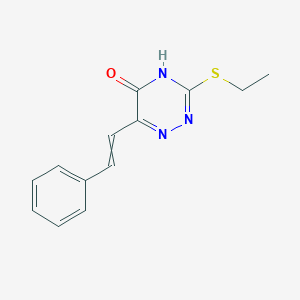

![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
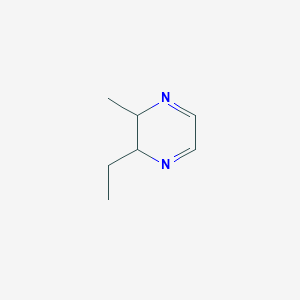
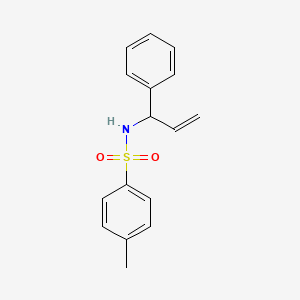
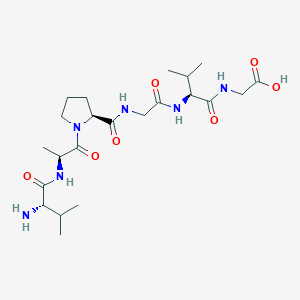
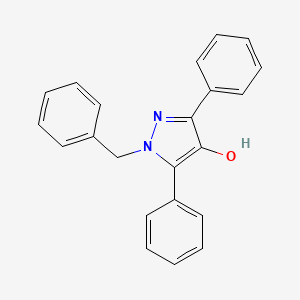

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
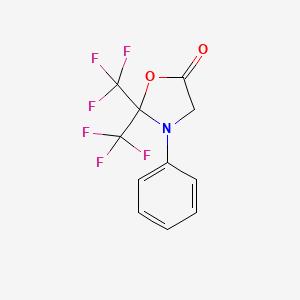
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
